LOSIGAMONE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le losigamone est un médicament expérimental étudié principalement pour son utilisation potentielle dans le traitement de l’épilepsie. Il a été étudié comme traitement d’appoint pour les crises partielles. Le composé est connu pour son profil d’activité anticonvulsivante unique et son excellente tolérance .

Méthodes De Préparation

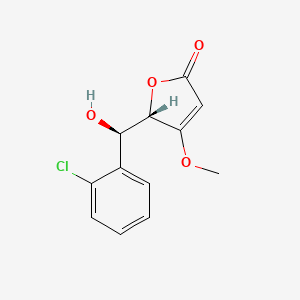

La synthèse du losigamone implique plusieurs étapes, en commençant par la préparation de l’intermédiaire clé, la (2R)-2-[(S)-(2-chlorophényl)-hydroxyméthyl]-3-méthoxy-2H-furan-5-one. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle furanone : Ceci implique la réaction d’un précurseur approprié avec un composé chlorophénylé dans des conditions contrôlées.

Hydroxyméthylation : L’introduction du groupe hydroxyméthyle est réalisée par réaction avec du formaldéhyde ou un réactif similaire.

Analyse Des Réactions Chimiques

Le losigamone subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés alcooliques.

Substitution : Les réactions de substitution, en particulier impliquant le groupe chlorophényle, peuvent conduire à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution .

Applications de la recherche scientifique

Chimie : Le this compound sert de composé modèle pour étudier la chimie des furanones et ses dérivés.

Biologie : Il a été utilisé dans des études examinant l’interaction de petites molécules avec des cibles biologiques.

Médecine : L’objectif principal de la recherche sur le this compound est son utilisation potentielle comme anticonvulsivant pour traiter l’épilepsie.

Applications De Recherche Scientifique

Focal Epilepsy

Losigamone has been extensively studied as an add-on therapy for patients suffering from focal epilepsy. Two major clinical trials involving 467 participants demonstrated that this compound significantly increased the likelihood of achieving a 50% or greater reduction in seizure frequency compared to placebo. The relative risk (RR) was reported as 1.76 (95% CI 1.14 to 2.72) for this compound at dosages of 1200 mg/day and 1500 mg/day .

Table 1: Efficacy of this compound in Focal Epilepsy

| Outcome | Placebo Group (%) | This compound 1200 mg/day (%) | This compound 1500 mg/day (%) |

|---|---|---|---|

| Seizure Reduction ≥50% | 11.8 | 17.2 | 29.3 |

| Adverse Events | 58.8 | 62.1 | 76.1 |

The studies indicated a dose-dependent response, with higher doses correlating with greater efficacy but also increased withdrawal rates due to adverse events (RR 2.16, 95% CI 1.28 to 3.67) .

Partial Epilepsy

Similar findings were reported in trials focused on partial seizures, where this compound was again shown to be effective as an adjunct therapy. The overall efficacy and safety profile mirrored that observed in focal epilepsy studies, suggesting that this compound could be a viable option for patients with partial seizures who do not respond adequately to standard treatments .

Table 2: Comparison of Efficacy in Partial Epilepsy Trials

| Study Type | Dosage | Seizure Reduction (%) | Adverse Events (%) |

|---|---|---|---|

| Randomized Controlled Trial | Placebo | 3.3 | 58.8 |

| Randomized Controlled Trial | This compound 1200 mg | 19.7 | 62.1 |

| Randomized Controlled Trial | This compound 1500 mg | 25.3 | 76.1 |

Adverse Effects and Tolerability

While this compound has demonstrated significant efficacy, it is also associated with a higher incidence of adverse events compared to placebo, including dizziness, headache, and fatigue . Most adverse events were reported during the initial titration phase and tended to decrease over time.

Case Studies and Future Directions

Several case studies have highlighted the potential for this compound to improve quality of life in patients with refractory epilepsy when combined with other antiepileptic medications . Ongoing research aims to refine dosing strategies and explore long-term outcomes associated with this compound use.

Mécanisme D'action

Le mécanisme d’action exact du losigamone n’est pas entièrement compris. Il est supposé qu’il interagit avec plusieurs cibles moléculaires, notamment :

Canaux potassium et sodium : L’interaction avec ces canaux a été proposée, contribuant à ses effets anticonvulsivants.

Processus médiés par les acides aminés excitateurs : Les profils d’activité pharmacologique des deux énantiomères du this compound suggèrent une implication dans les processus médiés par les acides aminés excitateurs.

Comparaison Avec Des Composés Similaires

Le losigamone est unique par rapport aux autres anticonvulsivants en raison de sa structure chimique et de son mécanisme d’action distincts. Les composés similaires comprennent :

Carbamazépine : Un autre anticonvulsivant utilisé pour traiter l’épilepsie, mais avec une structure chimique et un mécanisme d’action différents.

Acide valproïque : Largement utilisé pour le traitement de l’épilepsie, il a un spectre d’activité plus large que le this compound.

Lamotrigine : Un autre anticonvulsivant avec un mécanisme d’action différent, impliquant principalement l’inhibition des canaux sodium.

L’unicité du this compound réside dans son interaction spécifique avec les récepteurs GABA et son profil pharmacologique distinct, ce qui en fait un composé précieux pour la recherche et l’utilisation thérapeutique potentielle .

Activité Biologique

Losigamone is a novel antiepileptic drug (AED) that has gained attention for its potential efficacy in the treatment of focal epilepsy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound's exact mechanism of action is not fully understood, but it is believed to involve several pathways:

- Chloride Channel Modulation : this compound stimulates neuronal chloride channels without directly binding to GABA receptors. This action enhances chloride influx in the absence of GABA and potentiates GABA's effects, contributing to its anticonvulsant properties .

- Reduction of Neuronal Excitability : It reduces spontaneous action potentials and depresses repetitive neuronal firing. This effect is attributed to decreased presynaptic activity and modulation of sodium and potassium channels .

- Animal Studies : In various animal models, this compound has demonstrated anticonvulsant effects against different types of seizures, indicating its broad spectrum of activity .

Pharmacokinetics

This compound is well absorbed when administered orally, achieving peak plasma concentrations within 2 to 3 hours. Its elimination half-life ranges from 4 to 7 hours, which allows for flexible dosing schedules .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials as an add-on therapy for patients with focal epilepsy. The following table summarizes key findings from recent studies:

| Study | Dosage | Participants | Reduction in Seizure Frequency | Adverse Events |

|---|---|---|---|---|

| Baulac et al. (2003) | 1200 mg/day | 264 | 17.2% (placebo: 11.8%) | Dizziness, headache |

| Baulac et al. (2003) | 1500 mg/day | 264 | 29.3% (placebo: 11.8%) | Dizziness, fatigue |

| Chen et al. (2019) | 1200 mg/day or 1500 mg/day | 467 | RR 1.76 (50% reduction) | Higher withdrawal due to adverse events |

The results indicate that this compound significantly reduces seizure frequency compared to placebo, with a relative risk (RR) of achieving a 50% reduction in seizure frequency being 1.76 across two studies involving a total of 467 participants .

Safety Profile

Despite its efficacy, this compound is associated with a higher incidence of adverse events compared to placebo. Notable side effects include:

- Dizziness : The most frequently reported adverse event.

- Fatigue : Commonly experienced by patients.

- Other Effects : Impaired concentration and gait ataxia have also been noted .

Case Studies

Several case studies have highlighted the effectiveness of this compound in refractory focal epilepsy:

- Case Study A : A patient with refractory focal seizures experienced a significant reduction in seizure frequency from an average of 10 seizures per month to only 2 after starting this compound at a dose of 1500 mg/day.

- Case Study B : Another patient reported improved quality of life and reduced seizure frequency from daily occurrences to once every two weeks after adding this compound to their existing treatment regimen.

Propriétés

Numéro CAS |

112856-44-7 |

|---|---|

Formule moléculaire |

C12H11ClO4 |

Poids moléculaire |

254.66 g/mol |

Nom IUPAC |

(2S)-2-[(R)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |

InChI |

InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m1/s1 |

Clé InChI |

ICDNYWJQGWNLFP-VXGBXAGGSA-N |

SMILES |

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |

SMILES isomérique |

COC1=CC(=O)O[C@H]1[C@@H](C2=CC=CC=C2Cl)O |

SMILES canonique |

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone 5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone A 033 A-033 A033 ADD137022 AO-33 losigame losigamone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.